hexadecanoic-16,16,16-d3 acid

Vue d'ensemble

Description

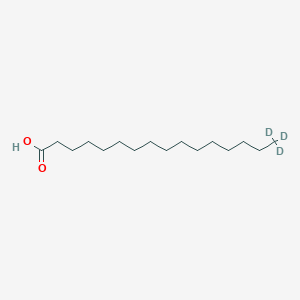

hexadecanoic-16,16,16-d3 acid, also known as hexadecanoic acid-16,16,16-d3, is a deuterated form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and three deuterium atoms at the terminal carbon. This compound is commonly used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

hexadecanoic-16,16,16-d3 acid is synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at the terminal carbon. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of palmitic acid-16,16,16-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity palmitic acid-16,16,16-d3 .

Analyse Des Réactions Chimiques

Types of Reactions

hexadecanoic-16,16,16-d3 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce palmitic acid derivatives.

Reduction: It can be reduced to form palmitic alcohol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.

Major Products

Oxidation: Produces palmitic acid derivatives.

Reduction: Produces palmitic alcohol.

Substitution: Produces esters and amides.

Applications De Recherche Scientifique

Applications in Scientific Research

Hexadecanoic-16,16,16-d3 acid has diverse applications across various fields of research:

Biochemistry and Metabolism

The compound is extensively used in studies of fatty acid metabolism due to its stable isotope labeling. It allows researchers to trace metabolic pathways and understand lipid-protein interactions effectively.

Case Study: Metabolic Pathway Tracing

In a study investigating lipid metabolism, researchers utilized hexadecanoic-16,16,16-d3 to trace the incorporation of fatty acids into cellular membranes. The distinct mass shift provided by deuterium facilitated precise tracking through mass spectrometry.

Lipidomics

Hexadecanoic-16,16,16-d3 is employed in lipidomic studies to analyze lipid profiles in biological samples. Its isotopic labeling helps differentiate between endogenous and exogenous fatty acids.

Data Table: Lipid Profile Analysis

| Sample Type | Fatty Acid Composition | Method Used |

|---|---|---|

| Human Plasma | Elevated levels of palmitic acid | GC-MS |

| Adipose Tissue | Altered lipid profiles post-diet | LC-MS |

| Cell Culture | Incorporation rates of labeled fatty acids | NMR Spectroscopy |

Pharmacological Research

In pharmacology, hexadecanoic-16,16,16-d3 is used to study the effects of fatty acids on metabolic disorders and their potential therapeutic roles.

Case Study: Metabolic Disorder Research

A recent investigation explored the role of hexadecanoic-16,16,16-d3 in insulin resistance models. The findings indicated that deuterated palmitic acid influenced insulin signaling pathways differently compared to non-deuterated forms.

Industrial Applications

The compound is also relevant in industrial settings for the development of deuterated drugs and as a reference standard in analytical chemistry.

Mécanisme D'action

hexadecanoic-16,16,16-d3 acid exerts its effects through various molecular targets and pathways. It is involved in the regulation of lipid metabolism and can influence cellular signaling pathways. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within biological systems. It can affect the expression of genes involved in lipid metabolism and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitic acid: The non-deuterated form of palmitic acid.

Stearic acid: An 18-carbon saturated fatty acid.

Oleic acid: A monounsaturated fatty acid with an 18-carbon chain.

Uniqueness

hexadecanoic-16,16,16-d3 acid is unique due to its stable isotope labeling, which allows for detailed metabolic studies. The presence of deuterium atoms provides a distinct mass shift, making it easily distinguishable in mass spectrometry and other analytical techniques. This makes it a valuable tool in research applications where precise tracking of fatty acid metabolism is required .

Activité Biologique

Hexadecanoic-16,16,16-d3 acid, also known as deuterated palmitic acid, is a saturated fatty acid with significant biological activity. This compound is used in various research contexts due to its unique isotopic labeling, which allows for detailed metabolic studies and insights into lipid metabolism.

- Molecular Formula : CHDO

- Molecular Weight : 259.44 g/mol

- CAS Number : 75736-53-7

- Physical State : Solid

Biological Significance

Hexadecanoic acid plays a crucial role in various biological processes, including energy metabolism, cell signaling, and inflammation. Its deuterated form is particularly valuable in research for tracing metabolic pathways and understanding the effects of fatty acids on health.

1. Metabolic Pathways

Hexadecanoic acid is a key component in lipid metabolism. It is involved in the synthesis of complex lipids and serves as a precursor for bioactive lipids. The incorporation of deuterium allows researchers to track the fate of fatty acids in biological systems more accurately.

2. Antioxidant Activity

Recent studies have demonstrated that hexadecanoic acid exhibits antioxidant properties. For instance, research on n-hexadecanoic acid extracted from Excoecaria agallocha showed significant antioxidant activity with DPPH radical scavenging rates ranging from 65.52% to 87.40% at concentrations between 100-500 µg/ml . This suggests potential applications in pharmaceuticals as a natural antioxidant.

3. Antibacterial Effects

Hexadecanoic acid has also been evaluated for its antibacterial activity. In studies involving various bacterial strains such as E. coli and K. pneumoniae, n-hexadecanoic acid demonstrated moderate antibacterial effects, with inhibition zones ranging from 11 to 13 mm at concentrations up to 150 µg/ml . This positions it as a candidate for developing new antimicrobial agents.

Case Study 1: Fatty Acid Metabolism in Rat Hearts

Research utilizing this compound in perfused rat heart models has provided insights into fatty acid metabolism under physiological conditions. The study indicated that this compound could be effectively utilized to trace fatty acid oxidation pathways and assess metabolic changes during cardiac stress .

Case Study 2: Lipidomics Analysis

A comprehensive lipidomic analysis employing this compound has highlighted its role in signaling pathways related to inflammation and insulin sensitivity. The findings suggest that fatty acids can modulate inflammatory responses through specific receptors, further establishing the importance of hexadecanoic acid in metabolic health .

Research Findings

Propriétés

IUPAC Name |

16,16,16-trideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493909 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75736-53-7 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.